2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
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Description
The compound “2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole” is a heterocyclic compound containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles . It is a nitrogen-containing compound and is considered as a privileged core skeleton in biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . This method yields good results and has been used to synthesize a variety of compounds with similar structures .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked to a 1,4-disubstituted-1,2,3-triazole via a methylene-oxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a cycloaddition reaction of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst . This reaction is part of the Huisgen 1,3-dipolar cycloaddition, which is a type of click reaction .Mechanism of Action
While the exact mechanism of action of this compound is not specified in the retrieved papers, similar compounds have shown inhibitory activity against CDK2/cyclin A2 . This suggests that “2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole” may also act as a CDK2 inhibitor .
Future Directions
Properties
IUPAC Name |
1,6-dimethyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8/c1-8-16-11-10(5-15-18(11)2)12(17-8)19-6-9(7-19)20-13-3-4-14-20/h3-5,9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTNIOLXAYWSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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